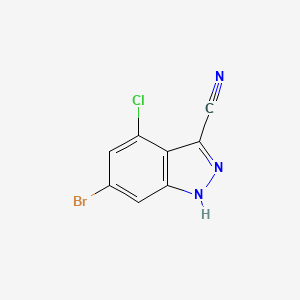

6-Bromo-4-chloro-1H-indazole-3-carbonitrile

Description

Properties

Molecular Formula |

C8H3BrClN3 |

|---|---|

Molecular Weight |

256.48 g/mol |

IUPAC Name |

6-bromo-4-chloro-1H-indazole-3-carbonitrile |

InChI |

InChI=1S/C8H3BrClN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13) |

InChI Key |

QADDNDISKZSFCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C#N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of halogenated indazole derivatives, including 6-bromo and 4-chloro substituted variants, generally involves multi-step sequences starting from appropriately substituted aniline or acetophenone precursors. Key transformations include halogenation (bromination and chlorination), diazotization, cyclization, and functional group interconversions such as carbonitrile introduction.

Specific Synthetic Routes to 6-Bromo-4-chloro-1H-indazole-3-carbonitrile

While direct literature on This compound is limited, closely related compounds and synthetic intermediates provide a clear blueprint for its preparation:

Halogenation and Cyclization Approach

- Starting from 4-chloro-2-fluoroaniline , selective chlorination using N-chlorosuccinimide followed by bromination with N-bromosuccinimide yields 2-bromo-4-chloro-6-fluoroaniline .

- Diazotization of this intermediate with sodium nitrite and subsequent reaction with formaldoxime forms the corresponding benzaldehyde derivative.

- Cyclization with hydrazine hydrate leads to the formation of the indazole core bearing bromine and chlorine substituents at the 6- and 4-positions, respectively.

- Introduction of the carbonitrile group at the 3-position can be achieved via nucleophilic substitution or palladium-catalyzed cyanation reactions on the corresponding halogenated indazole intermediate.

This method aligns with industrial practices involving halogenation, diazotization, and cyclization steps optimized for yield and purity.

Alternative Route via Acetophenone Derivatives

- Synthesis of 2-amino-5-bromoacetophenone from 2-nitro-5-bromoacetophenone through reduction with iron powder and ammonium chloride.

- Diazotization and cyclization under acidic conditions produce 3-methyl-5-bromo-1H-indazole derivatives.

- Subsequent functionalization at the 4-position with chlorine and installation of the carbonitrile group at the 3-position can be achieved through electrophilic substitution and cyanation protocols.

This route is corroborated by patent literature describing efficient, safe, and scalable methods for indazole derivatives.

Reaction Conditions and Reagents

Industrial Scale Considerations

Industrial synthesis typically employs continuous flow reactors to enhance heat and mass transfer, improving reaction control and safety, especially during halogenation and diazotization steps. Purification commonly involves recrystallization and chromatographic techniques to ensure high purity of the final product.

Data Tables Summarizing Key Literature Examples

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Diazotization + Cyclization | Sequential halogenation, diazotization, hydrazine cyclization | Well-established, scalable | Multi-step, moderate yields |

| Reduction + Diazotization + Cyclization | Nitro reduction, diazotization, cyclization | High-yield intermediates | Requires handling of reducing agents |

| Palladium-catalyzed Cyanation | Cyanation of halogenated indazole intermediates | Direct carbonitrile introduction | Catalyst cost and optimization needed |

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

6-Bromo-4-chloro-1H-indazole-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is employed in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-4-chloro-1H-indazole-3-carbonitrile with structurally analogous indazole derivatives, focusing on substituent patterns, molecular properties, and applications:

Key Structural and Functional Differences:

Halogen Substitution: Bromine at position 6 (vs. 4 or 7 in analogs) influences electronic effects and steric interactions. Iodine substituents (e.g., in 4-bromo-3-iodo-1H-indazole-6-carbonitrile) increase molecular weight and polarizability, favoring applications in radiopharmaceuticals or catalysis .

Functional Groups: The cyano group (-CN) at position 3 in the target compound contrasts with amine (-NH₂) or carboxylate (-COOCH₃) groups in analogs. Cyano groups are electron-withdrawing, reducing basicity and enhancing stability under acidic conditions compared to amines . Carboxylate esters (e.g., 6-bromo-3-chloro-1H-indazole-4-carboxylate) improve aqueous solubility, making them preferable for in vitro assays .

Synthetic Utility: The target compound’s nitrile group enables further transformations, such as reduction to amines or participation in cycloaddition reactions, which are less feasible in halogen-only analogs .

Cost and Availability :

- Halogenated nitriles like 3-bromo-6-chloro-2-fluorobenzonitrile are priced at $207/g (Sigma-Aldrich), suggesting similar compounds may be costly due to complex synthesis .

Biological Activity

6-Bromo-4-chloro-1H-indazole-3-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and molecular pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H3BrClN3

- Molecular Weight : 256.49 g/mol

- CAS Number : 2411634-78-9

- Purity : 97% .

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Kinase Inhibition : This compound has shown potential as a kinase inhibitor, particularly against certain cancer-related kinases. For instance, indazole derivatives are known to inhibit key kinases involved in cell proliferation and survival pathways.

- Antitumor Activity : Studies indicate that indazole derivatives can exhibit significant antitumor effects by inducing apoptosis in cancer cells. The specific mechanisms may include disruption of cell cycle progression and promotion of programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related indazole derivatives:

Case Study 1: Antitumor Efficacy

A study investigated the effects of various indazole derivatives, including this compound, on tumor growth in xenograft models. The results demonstrated a reduction in tumor volume and weight, suggesting effective antitumor properties.

Case Study 2: Mechanistic Insights

Another research focused on the cellular mechanisms underlying the activity of indazole compounds. It was found that these compounds could activate caspase pathways leading to apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the bromine and chlorine positions significantly influence the biological activity of indazole derivatives. The presence of electron-withdrawing groups enhances potency against specific targets such as kinases and apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.